Structural, Physicochemical, and Analytical Profiling of Gly-L-Phe-L-Ala-L-Asp-OH (Achatin II)
Structural, Physicochemical, and Analytical Profiling of Gly-L-Phe-L-Ala-L-Asp-OH (Achatin II)
Executive Summary
The tetrapeptide Gly-L-Phe-L-Ala-L-Asp-OH (commonly referred to as GFAD or Achatin II) serves as a critical baseline molecule in neurobiology, structural chemistry, and drug development. While it is the all-L amino acid precursor to the highly potent neuroexcitatory peptide Achatin I (Gly-D-Phe-Ala-Asp), GFAD itself is biologically inactive in its native receptor pathways[1]. Because of its specific physicochemical properties and its ability to form highly ordered anti-parallel β-pleated sheets in the solid state, GFAD has become an indispensable model compound for developing advanced Solid-State Nuclear Magnetic Resonance (SSNMR) methodologies[2][3].
This whitepaper provides an in-depth technical analysis of GFAD, detailing its exact chemical structure, the profound biological implications of its chirality, and field-proven analytical protocols for its isolation and structural characterization.
Physicochemical Properties & Molecular Structure
The exact chemical structure of GFAD consists of four precisely linked amino acid residues: Glycine (Gly) – L-Phenylalanine (L-Phe) – L-Alanine (L-Ala) – L-Aspartic Acid (L-Asp) .
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N-Terminus: Free amine group on the flexible Glycine residue ( H2N−CH2−CO− ).
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Residue 2: L-Phenylalanine ( −NH−CH(CH2C6H5)−CO− ), providing a bulky, hydrophobic aromatic ring.
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Residue 3: L-Alanine ( −NH−CH(CH3)−CO− ), offering a small aliphatic spacer that facilitates backbone rotation.
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C-Terminus: L-Aspartic Acid ( −NH−CH(CH2COOH)−COOH ), contributing a negatively charged, acidic side chain at physiological pH.
The alternating small (Gly, Ala) and large/charged (Phe, Asp) side chains dictate the peptide's spatial geometry. In the solid state, this specific sequence drives the molecule to adopt an anti-parallel β-pleated sheet conformation, stabilized by intermolecular hydrogen bonding between the backbone amides[2].
Quantitative Data Summary
| Property | Value |
| Sequence | Gly-L-Phe-L-Ala-L-Asp-OH (GFAD) |
| Molecular Formula | C18H24N4O7 [4] |
| Exact Molecular Weight | 408.41 g/mol [4] |
| CAS Registry Number | 134562-79-1[4] |
| Common Synonyms | Achatin II |
| Solid-State Conformation | Anti-parallel β-pleated sheet[2] |
| Biological Activity | Inactive (Baseline epimer)[1] |
Biological Significance: The Chiral Switch
In the central nervous system of invertebrates like the African giant snail (Achatina fulica) and the sea hare (Aplysia californica), neuropeptides act as vital cell-to-cell signaling molecules[1][5]. During eukaryotic translation, peptides are synthesized exclusively using L-amino acids, resulting in the production of GFAD (Achatin II).
However, GFAD acts primarily as a biologically inactive precursor. To achieve biological efficacy, GFAD undergoes a highly specific post-translational modification via an isomerase enzyme, which inverts the stereocenter of the L-Phenylalanine residue to D-Phenylalanine, yielding Achatin I (Gly-D-Phe-Ala-Asp) [1].
The Causality of Activation: Why does this single chiral inversion matter? The incorporation of the D-amino acid fundamentally alters the peptide's secondary structure. While the all-L GFAD prefers an extended β-sheet aggregation state, the D-Phe residue forces the peptide backbone into a cyclic-like, bent conformation[2]. This bent geometry is the precise "key" required to bind and activate the apALNR (Aplysia achatin-like neuropeptide receptor), triggering a voltage-dependent inward Na+ current that results in potent neuroexcitatory effects[1][2]. Consequently, GFAD is utilized by researchers as the ultimate negative control to study structure-activity relationships (SAR) in D-amino acid-containing peptides (DAACPs).
Logical flow of GFAD post-translational isomerization into the bioactive DAACP Achatin I.
Experimental Methodologies
Protocol 1: Stereoselective LC-MS/MS Differentiation of GFAD vs. GdFAD
Standard mass spectrometry cannot differentiate between GFAD and its active D-epimer because they possess identical masses and highly similar fragmentation patterns. To resolve this, researchers must employ chiral derivatization combined with LC-MS/MS[5].
Step 1: Peptide Extraction Extract the target tissue (e.g., ganglia) using acidified methanol (0.1% Formic Acid). Causality: The acidic environment precipitates larger proteins and halts endogenous protease activity, preserving the structural integrity of the tetrapeptide.
Step 2: Chiral Derivatization React the extract with Marfey’s Reagent (FDAA). Causality: Marfey's reagent reacts with the enantiomeric/epimeric peptides to form diastereomers. Because diastereomers have different physical properties, they can be separated on standard, cost-effective reverse-phase C18 columns, bypassing the need for fragile chiral stationary phases.
Step 3: Liquid Chromatography (LC) Separation Elute the sample using a gradient of Water/Acetonitrile with 0.1% Formic Acid over 30 minutes.
Step 4: Tandem Mass Spectrometry (MS/MS) Monitor the parent ion m/z 409 [M+H]+ and isolate specific b- and y-ion series to confirm the GFAD sequence.
Step 5: Self-Validation & Data Analysis Validation Check: The system is self-validating if a spiked synthetic all-L GFAD internal standard co-elutes perfectly with the suspected inactive biological fraction, while the D-Phe standard exhibits a distinct, predictable retention time shift (>0.5 min). If co-elution fails, the column chemistry or derivatization efficiency must be recalibrated.
Step-by-step stereoselective LC-MS/MS workflow for differentiating L- and D-peptide epimers.
Protocol 2: Solid-State NMR (SSNMR) Structural Determination
Because GFAD readily forms highly ordered crystals, it is a premier benchmark molecule for calibrating SSNMR equipment and testing new pulse sequences (such as CMR7) designed to measure interstrand and intersheet distances[3].
Step 1: Isotopic Labeling Synthesize GFAD enriched with 13C and 15N isotopes at the Phe and Asp residues.
Step 2: Crystallization Dissolve the labeled GFAD in an aqueous solution and allow slow evaporation to induce the formation of the anti-parallel β-pleated sheet crystal lattice.
Step 3: Magic Angle Spinning (MAS) Pack the crystallized peptide into a zirconia rotor and spin at high frequencies (10–20 kHz) at the magic angle (54.74°). Causality: High-speed MAS averages out chemical shift anisotropy (CSA) and strong dipole-dipole interactions, yielding high-resolution, liquid-like spectra from a solid sample[3].
Step 4: Dipolar Recoupling Apply a broadband C7-style pulse sequence (e.g., CMR7). Causality: While MAS removes dipolar couplings to improve resolution, these couplings contain vital distance information. Recoupling sequences selectively reintroduce homonuclear dipolar interactions, allowing for the precise measurement of 13C−13C internuclear distances.
Step 5: Self-Validation Validation Check: The protocol is self-validating when the measured internuclear distances match the theoretical distances derived from known X-ray crystallographic data of GFAD (achieving a precision of ±0.01 Å). Deviations immediately indicate incomplete MAS averaging or Radio Frequency (RF) field inhomogeneity[3].
Conclusion
Gly-L-Phe-L-Ala-L-Asp-OH (GFAD) is far more than an inactive biological byproduct. Its precise molecular weight (408.41 g/mol ) and distinct physicochemical properties make it a cornerstone in the study of neuropeptide chirality. By serving as the structural baseline against its potent D-isomer counterpart, and acting as a robust calibration standard for SSNMR, GFAD continues to enable critical advancements in analytical chemistry, structural biology, and the rational design of macrocyclic peptide therapeutics.
References
- Source: chemsrc.
- Source: nih.
- Title: Conformational Investigation of the Structure – Activity Relationship of GdFFD and Its Analogues on an Achatin-like Neuropepti - Rsc.
- Source: mit.
- Source: nih.
Sources
- 1. Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 134562-79-1_CAS号:134562-79-1_CAS No.:134562-79-1 - 化源网 [m.chemsrc.com]
- 5. Characterization of GdFFD, a D-amino acid-containing neuropeptide that functions as an extrinsic modulator of the Aplysia feeding circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
